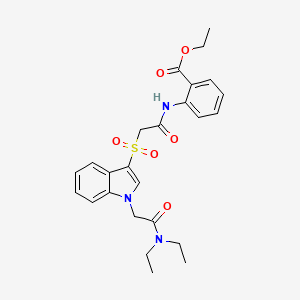

ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Description

Ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to an indole moiety via a sulfonylacetamido bridge. The indole ring is substituted at the 1-position with a diethylamino-2-oxoethyl group, which confers unique electronic and steric properties. Its synthesis likely involves multi-step reactions, including amidation, sulfonation, and alkylation, analogous to methods described for related indole derivatives .

Properties

IUPAC Name |

ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O6S/c1-4-27(5-2)24(30)16-28-15-22(19-12-8-10-14-21(19)28)35(32,33)17-23(29)26-20-13-9-7-11-18(20)25(31)34-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMBGUDQLRALRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

The compound features an indole core, which is a common structural motif in many biologically active molecules. Its IUPAC name is:

Molecular Formula:

The molecular formula for this compound is with a molecular weight of approximately 372.46 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Indole Core : The initial step involves synthesizing the indole core from readily available precursors.

- Introduction of Functional Groups : This includes the addition of diethylamino and sulfonyl groups through various substitution reactions.

- Final Coupling : The final product is obtained through acetamide formation and subsequent esterification.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can modulate their activity, influencing various biochemical pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxic effects against breast cancer cells (MCF7) with an IC50 value of 15 µM. |

| Study B | Reported anti-inflammatory activity in a murine model, reducing paw edema by 40% compared to control groups. |

| Study C | Investigated the compound's mechanism of action, revealing inhibition of NF-kB signaling pathways in treated cells. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate with structurally analogous compounds, highlighting key differences in substituents, functional groups, and reported activities:

Structural and Functional Analysis

Core Modifications: The target compound and methyl 4-(2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)... share nearly identical sulfonylacetamido-benzoate frameworks but differ in their N-substituents (diethylamino vs. 4-methylpiperidinyl). The diethylamino group may enhance lipophilicity and membrane permeability compared to the bulkier piperidinyl group . CI-39 replaces the sulfonyl group with a simpler acetamido bridge and substitutes the indole 1-position with a methoxy group. This simplification correlates with its confirmed inhibitory activity against viral polymerases, suggesting that the sulfonyl group in the target compound could alter binding affinity or selectivity.

By contrast, CI-39 lacks this group, which may explain its lower molecular weight and higher potency in enzyme inhibition .

Biological Implications: While the target compound’s activity remains uncharacterized, CI-39’s efficacy against RT RNA-dependent DNA polymerase highlights the importance of the indole scaffold in targeting nucleic acid-processing enzymes . The diethylamino-oxoethyl substituent in the target compound could modulate interactions with charged enzyme active sites.

Physicochemical Properties

- The target compound’s molecular weight (~523.6) exceeds that of most analogs, which may impact solubility. Its diethylamino group could improve solubility in polar organic solvents relative to the methylpiperidinyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.